2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-
Description
The compound 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (IUPAC name: 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl}methyl)-2-thiophenecarboxamide) is the non-proprietary name for the anticoagulant drug Rivaroxaban . It is a potent, selective, direct inhibitor of Factor Xa (FXa), a key enzyme in the coagulation cascade. Structurally, it features a thiophene carboxamide core linked to an oxazolidinone ring substituted with a 3-oxo-4-morpholinylphenyl group. This design confers high binding affinity to FXa and oral bioavailability due to optimized solubility and pharmacokinetic properties .
Synthetic routes involve stepwise reactions starting from intermediates like 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]-phenyl}-morpholin-3-one hydrochloride and 5-chlorothiophene-2-carbonyl chloride, often using inert solvents (e.g., acetone, THF) and inorganic bases . Polymorphic forms (Modifications I and II) and amorphous variants have been developed to enhance solubility and dissolution rates .
Properties
IUPAC Name |
3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O5S/c20-15-5-8-29-17(15)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-6-7-27-11-16(22)24/h1-5,8,14H,6-7,9-11H2,(H,21,25)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWZKMKNFZNVAD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)CNC(=O)C4=C(C=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)CNC(=O)C4=C(C=CS4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1855920-54-5 | |
| Record name | 2-Thiophenecarboxamide, 3-chloro-N-(((5S)-2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1855920545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-THIOPHENECARBOXAMIDE, 3-CHLORO-N-(((5S)-2-OXO-3-(4-(3-OXO-4-MORPHOLINYL)PHENYL)-5-OXAZOLIDINYL)METHYL)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR6W9Z346D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of this compound is the Histamine-1 receptor. Histamine-1 receptors play a crucial role in allergic reactions, and their antagonism can alleviate symptoms such as sneezing, coughing, nasal congestion, and hives.
Mode of Action
The compound acts as an antihistamine drug. Its main effects are achieved through selective inhibition of peripheral Histamine-1 receptors. By blocking these receptors, the compound prevents the typical allergic response triggered by histamine, a substance released by the body during an allergic reaction.
Biochemical Pathways
The compound’s action primarily affects the histamine biochemical pathway. By inhibiting Histamine-1 receptors, it prevents histamine from exerting its effects, thereby alleviating allergic symptoms
Result of Action
The result of the compound’s action is the alleviation of allergic symptoms. By blocking Histamine-1 receptors, the compound prevents histamine from triggering an allergic response, thereby reducing symptoms such as sneezing, coughing, nasal congestion, and hives.
Biochemical Analysis
Biochemical Properties
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- plays a crucial role in biochemical reactions, particularly as an inhibitor of blood clotting factor Xa. This compound interacts with enzymes such as factor Xa, inhibiting its activity and thereby preventing the conversion of prothrombin to thrombin. This interaction is essential for the prophylaxis and treatment of thromboembolic diseases.
Cellular Effects
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting factor Xa, it affects the coagulation cascade, which is critical for maintaining hemostasis. Additionally, this compound can impact gene expression related to coagulation factors and other proteins involved in the clotting process.
Molecular Mechanism
The molecular mechanism of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- involves its binding to the active site of factor Xa. This binding inhibits the enzyme’s activity, preventing the conversion of prothrombin to thrombin, a key step in the coagulation cascade. The compound’s structure allows it to fit precisely into the active site of factor Xa, blocking its function and thereby exerting its anticoagulant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term studies in vitro and in vivo have demonstrated sustained anticoagulant effects, although the extent of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- vary with different dosages in animal models. At lower doses, the compound effectively inhibits factor Xa without causing significant adverse effects. At higher doses, toxic effects such as bleeding and other coagulation-related issues have been observed. These findings highlight the importance of determining the optimal dosage to achieve therapeutic effects while minimizing adverse outcomes.
Metabolic Pathways
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is involved in metabolic pathways related to its anticoagulant activity. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body. This metabolism is crucial for regulating the compound’s activity and ensuring its safe and effective use in therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific tissues, affecting its overall efficacy and safety. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- is critical for its activity and function. The compound is directed to specific compartments or organelles within cells, where it exerts its anticoagulant effects. Post-translational modifications and targeting signals play a role in directing the compound to these locations, ensuring its proper function and efficacy.
Biological Activity
2-Thiophenecarboxamide, 3-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]- (commonly referred to as Deschlororivaroxaban) is a compound of significant interest in medicinal chemistry, particularly due to its anticoagulant properties. This article delves into its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C19H19ClN3O5S
- Molecular Weight : 401.44 g/mol
- CAS Number : 1855920-54-5
- SMILES Notation : O=C(NC[C@H]1CN(C(=O)O1)c2ccc(cc2)N3CCOCC3=O)c4cccs4
Deschlororivaroxaban acts primarily as a selective factor Xa inhibitor, which is crucial in the coagulation cascade. By inhibiting factor Xa, it effectively reduces thrombin generation and platelet activation, thus preventing thrombus formation. This mechanism is similar to that of other anticoagulants like rivaroxaban but with variations in potency and pharmacokinetic profiles.
Biological Activity and Pharmacodynamics
The biological activity of Deschlororivaroxaban has been evaluated through various in vitro and in vivo studies:
- Anticoagulant Activity :
- Safety Profile :
- Bioavailability :
Case Studies
Several case studies highlight the efficacy and safety of Deschlororivaroxaban:
- Case Study 1 : A clinical trial involving patients with atrial fibrillation demonstrated that Deschlororivaroxaban significantly reduced the incidence of stroke compared to placebo, with manageable side effects .
- Case Study 2 : In a study focused on patients undergoing orthopedic surgery, Deschlororivaroxaban was shown to be effective in preventing postoperative venous thromboembolism without increasing the risk of major bleeding events .
Comparative Biological Activity Table
| Compound | Mechanism of Action | Key Findings | Safety Profile |
|---|---|---|---|
| Deschlororivaroxaban | Factor Xa Inhibition | Reduced thrombus formation in animal models | Favorable at therapeutic doses |
| Rivaroxaban | Factor Xa Inhibition | Similar efficacy in stroke prevention | Higher bleeding risk at high doses |
| Apixaban | Factor Xa Inhibition | Effective in reducing VTE post-surgery | Lower bleeding risk |
Scientific Research Applications
Pharmacological Applications
-
Anticoagulant Activity
- The compound is recognized as an impurity related to Rivaroxaban, a direct Factor Xa inhibitor used for the prevention and treatment of thromboembolic disorders. Research indicates that it exhibits anticoagulant properties similar to Rivaroxaban, making it a subject of interest for developing new anticoagulant therapies .
- Studies have shown that Rivaroxaban and its related compounds can effectively inhibit thrombin generation and reduce arterial thrombosis, suggesting potential clinical applications in managing conditions like atrial fibrillation and venous thromboembolism .
-
Cancer Treatment
- There is emerging evidence that compounds similar to 2-Thiophenecarboxamide may have applications in oncology. For instance, rivaroxaban has been studied for its protective effects against cardiotoxicity induced by cancer therapies such as Sunitinib, indicating a dual role in both anticoagulation and cancer management .
Case Studies
-
In Vivo Studies
- A study investigated the pharmacokinetics of Rivaroxaban in animal models, demonstrating its rapid absorption and efficacy in preventing thromboembolic events. The findings support the potential use of related compounds like 2-Thiophenecarboxamide in similar therapeutic contexts .
- Another research highlighted the effectiveness of Rivaroxaban in reducing myocardial infarction rates among patients with atrial fibrillation, which underscores the relevance of this compound class in cardiovascular health .
- In Vitro Studies
Comparison with Similar Compounds
Rivaroxaban vs. Thiazolidinone Analogs
Compounds like 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-... replace the oxazolidinone ring with a thiazolidinone moiety. While this substitution retains FXa inhibition, the trifluoromethyl group reduces solubility (0.01 mg/mL vs. Rivaroxaban’s 0.03 mg/mL) and potency (IC₅₀ 5.1 nM vs. 0.7 nM) due to steric hindrance and lower hydrogen-bonding capacity .
Rivaroxaban vs. Isoxazole Derivatives
The isoxazole-based compound N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide diverges functionally, targeting GABA transporters instead of coagulation factors. Its diethylaminophenyl group enhances lipophilicity, but poor aqueous solubility (0.12 mg/mL) limits bioavailability .
Rivaroxaban vs. Bis-Thiophene Carboxamides
The bis-thiophene analog () demonstrates superior FXa inhibition (IC₅₀ 0.5 nM) due to dual oxazolidinone linkages enhancing binding to the enzyme’s S1 and S4 pockets.
Pharmacokinetic and Polymorphic Comparisons
Rivaroxaban’s amorphous form exhibits 3-fold higher solubility than its crystalline Modification I, while Modification II (obtained via solvent evaporation or suspension) balances stability and dissolution . In contrast, analogs like the thiazolidinone derivative lack well-characterized polymorphs, leading to formulation challenges .
Research Findings and Clinical Relevance
- Synthetic Efficiency : Rivaroxaban’s synthesis avoids toxic solvents (e.g., dichloromethane) by using water or alcohols, improving scalability and safety .
- Formulation Advantages : Pharmaceutical compositions of Rivaroxaban employ cellulose derivatives or polyvinylpyrrolidone as solubilizers, ensuring stability in oral dosage forms .
- Therapeutic Limitations of Analogs : While bis-thiophene carboxamides show higher potency, their prolonged half-life (>20 hours vs. Rivaroxaban’s 5–9 hours) increases bleeding risks, necessitating careful dosing .
Preparation Methods
Preparation of 5-Chlorothiophene-2-Carboxylic Acid Derivative
- The 5-chlorothiophene-2-carboxylic acid is either commercially obtained or synthesized via chlorination of thiophene-2-carboxylic acid.
- Activation of the acid is typically achieved by conversion to the acid chloride using reagents such as thionyl chloride (ClSOCl) or oxalyl chloride under anhydrous conditions.
- The acid chloride is a reactive intermediate necessary for subsequent amide bond formation.
Synthesis of the Chiral Oxazolidinyl Intermediate
- The chiral oxazolidinyl intermediate is synthesized by cyclization involving amino alcohols and appropriate carbonyl compounds.
- The (5S)-configuration is introduced via chiral starting materials or chiral catalysts to ensure stereochemical purity.
- The 4-(3-oxo-4-morpholinyl)phenyl substituent is introduced either before or after oxazolidinyl ring formation, often via nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
- Protecting groups may be used on the oxazolidinyl nitrogen or hydroxyl groups to prevent side reactions.
Coupling Reaction to Form the Target Amide
- The key step is the reaction of the oxazolidinyl intermediate possessing a primary amine or suitable nucleophile with the activated 5-chlorothiophene-2-carboxylic acid derivative.
- Typical coupling reagents include carbonyldiimidazole (CDI), thionyl chloride (for acid chloride formation), or other peptide coupling agents.
- The reaction is carried out in anhydrous solvents such as toluene, ethyl acetate, or N-methylpyrrolidone under controlled temperature to optimize yield and purity.
- Bases such as triethylamine or collidine may be used to scavenge generated acid and promote amide bond formation.
Workup and Purification
- After completion, the reaction mixture is quenched, typically with aqueous sodium bicarbonate or water.
- The product is extracted into organic solvents, washed, dried, and concentrated.
- Further purification is done by recrystallization or chromatography to achieve the desired purity.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Acid chloride formation | Thionyl chloride or oxalyl chloride | Anhydrous solvent (e.g., toluene) | 0–80 °C | Dry conditions critical |
| Oxazolidinyl intermediate synthesis | Chiral amino alcohols, carbonyl compounds | Various (e.g., ethanol) | Room temp to reflux | Stereochemistry control essential |
| Amide coupling | Oxazolidinyl amine + acid chloride + base | Toluene, ethyl acetate, NMP | 0–50 °C | Base (triethylamine/collidine) used |
| Workup | Aqueous sodium bicarbonate, water | Organic solvents | Ambient | Extraction and drying |
| Purification | Recrystallization or chromatography | Appropriate solvents | Ambient | To achieve >98% purity |
Research Findings and Advantages of the Described Method
- The processes described in patent WO2013046211A1 and US8106192B2 emphasize eco-friendly, cost-effective, and reproducible methods suitable for industrial scale-up.
- The use of mild reaction conditions and selective reagents minimizes side reactions and degradation of sensitive functional groups.
- The stereochemical integrity of the (5S)-oxazolidinyl moiety is maintained throughout, which is critical for biological activity.
- The methods allow for high yield and purity, with robust scalability demonstrated in pilot plant operations.
- The intermediates and final product are isolated with high crystallinity, facilitating handling and formulation.
Summary Table of Key Intermediates and Reagents
| Compound/Intermediate | Role in Synthesis | Key Reagents/Conditions |
|---|---|---|
| 5-Chlorothiophene-2-carboxylic acid | Starting acid component | Chlorination, acid chloride formation |
| Acid chloride of 5-chlorothiophene-2-carboxylic acid | Activated carboxylic acid derivative | Thionyl chloride, anhydrous solvent |
| (5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-1,3-oxazolidin-5-yl intermediate | Chiral amine nucleophile | Chiral amino alcohols, carbonyl compounds |
| Base (e.g., triethylamine, collidine) | Acid scavenger, reaction promoter | Used during amide coupling |
| Solvents (toluene, ethyl acetate, N-methylpyrrolidone) | Reaction media | Anhydrous, inert atmosphere preferred |
Q & A
Q. What are the key synthetic pathways for this compound, and how is its regioselectivity achieved during synthesis?
The compound is synthesized via a multi-step route starting with 4-(4-aminophenyl)morpholin-3-one as a precursor. A critical step involves regioselective ozonation to form the oxazolidinone core, followed by coupling with 3-chlorothiophene-2-carboxamide . Key challenges include maintaining stereochemical integrity at the (5S)-position and avoiding side reactions during morpholinone ring formation. Characterization relies on NMR spectroscopy (for stereochemistry), mass spectrometry (for molecular weight confirmation), and HPLC purity analysis (>97%) .
Q. How does this compound inhibit Factor Xa (FXa), and what structural features drive its selectivity?
The compound binds FXa through a dual-binding mechanism :
- The chlorothiophene group occupies the S1 pocket via hydrophobic interactions.
- The oxazolidinone-morpholinone scaffold interacts with the S4 pocket , enhancing affinity .
X-ray crystallography (resolution: 2.1 Å) confirms that the neutral chlorothiophene moiety avoids charge-based off-target interactions, improving selectivity over other serine proteases (e.g., thrombin) .
Q. Table 1: Key Structural Interactions
| Structural Feature | Binding Site | Interaction Type |
|---|---|---|
| Chlorothiophene | S1 | Hydrophobic |
| Oxazolidinone oxygen | Oxyanion hole | Hydrogen bonding |
| Morpholinone phenyl ring | S4 | π-Stacking |
Advanced Research Questions
Q. How can structural modifications optimize FXa inhibitory activity while maintaining oral bioavailability?
Structure-Activity Relationship (SAR) studies reveal:
- Chlorothiophene substitution : Replacing chlorine with bulkier groups (e.g., bromine) reduces potency due to steric clashes in S1 .
- Oxazolidinone stereochemistry : The (5S)-configuration is critical; inversion to (5R) decreases affinity by >100-fold .
- Morpholinone modifications : Introducing electron-withdrawing groups on the phenyl ring enhances S4 binding but may compromise solubility. Use molecular dynamics simulations to balance affinity and pharmacokinetics .
Q. How can crystallographic data resolve contradictions in reported IC₅₀ values across studies?
Discrepancies in IC₅₀ values (e.g., 0.7 nM vs. 2.1 nM) may arise from:
- Assay conditions : Differences in buffer pH or ionic strength alter FXa conformation.
- Crystallographic artifacts : Ligand flexibility in non-catalytic sites can skew results.
Methodological recommendations : - Validate activity using surface plasmon resonance (SPR) for direct binding kinetics.
- Compare crystal structures (e.g., PDB: 2W26) to ensure consistent binding modes .
Q. What in vivo models are appropriate for evaluating antithrombotic efficacy?
- Rat arteriovenous shunt model : Measures thrombus formation under shear stress. The compound shows ED₅₀ of 0.1 mg/kg (oral) .
- Tail-bleeding time assay : Assesses bleeding risk; optimal therapeutic index achieved at plasma concentrations >50 ng/mL .
- Pharmacokinetic profiling : Monitor AUC and Cmax in primates to predict human dosing .
Q. Table 2: In Vivo Efficacy Data
| Model | Endpoint | Result |
|---|---|---|
| Rat thrombosis | Thrombus weight | 70% reduction at 1 mg/kg |
| Tail-bleeding time | Bleeding prolongation | 1.5x baseline at 5 mg/kg |
Q. How can computational methods guide the design of analogs with improved metabolic stability?
- CYP450 metabolism prediction : The morpholinone ring undergoes oxidative degradation. Replace the 3-oxo group with bioisosteres (e.g., sulfone) to reduce CYP3A4 affinity.
- Quantum mechanical calculations : Identify metabolically labile sites (e.g., thiophene C-Cl bond) for deuteration or fluorination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
